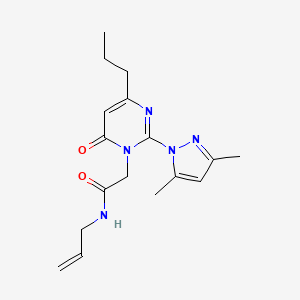

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-5-7-14-10-16(24)21(11-15(23)18-8-6-2)17(19-14)22-13(4)9-12(3)20-22/h6,9-10H,2,5,7-8,11H2,1,3-4H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDYKEDMEJMNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its effects on various biological systems.

The molecular formula of this compound is C17H23N5O2, with a molecular weight of approximately 329.404 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising results in cytotoxicity assays against various cancer cell lines. A study indicated that derivatives of 3,5-dimethylpyrazole exhibited significant cytotoxic effects, with IC50 values ranging from 5.00 to 29.85 µM in different cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and C6 (glioma) .

Table 1: Cytotoxicity of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | C6 | 5.13 |

| 5a | SH-SY5Y | 5.00 |

| 5-FU | C6 | 8.34 |

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities to other active pyrazole compounds.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that certain derivatives can significantly inhibit the cell cycle at various phases, particularly in the G0/G1 phase . This suggests that N-allyl derivatives may similarly interfere with cell proliferation by inducing apoptosis.

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives are known to exhibit anti-inflammatory and analgesic activities. Compounds containing the pyrazole nucleus have been effective against inflammation and pain models in animal studies . The biological activity spectrum of N-allyl derivatives may extend to these areas as well.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives where one compound demonstrated superior cytotoxicity compared to established chemotherapeutics like 5-fluorouracil (5-FU). The study concluded that modifications on the pyrazole ring could enhance biological activity significantly .

Table 2: Summary of Biological Activities in Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s unique profile can be contextualized against similar acetamide derivatives (Table 1). Key comparisons include:

Table 1: Comparison of Structural Features

*Calculated based on structural formula.

Key Observations

Core Heterocycles: The pyrimidinone core in the target compound differs from the pyridazinone in and the quinoline in . The 3,5-dimethylpyrazole group (common in Compounds 1 and 2) is a known pharmacophore for hydrogen bonding and hydrophobic interactions .

Substituent Effects: The allyl group in the target compound may confer greater conformational flexibility compared to the cyclopropyl group in , influencing metabolic stability.

Hydrogen Bonding: The acetamide linker serves as a hydrogen bond donor/acceptor, a feature shared across all compared compounds. However, the target compound’s pyrimidinone oxygen (6-oxo) provides an additional acceptor site, which could enhance crystal packing or target engagement .

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine backbone is typically constructed via cyclocondensation of β-keto esters with urea or thiourea derivatives. For 4-propyl-6-oxo-1,6-dihydropyrimidine, propylmalonic acid and urea undergo thermal cyclization under acidic conditions (e.g., HCl catalysis) to yield the 4-propyl-6-hydroxypyrimidine intermediate. Subsequent oxidation with potassium permanganate or DDQ (dichlorodicyanoquinone) generates the 6-oxo derivative.

Installation of the N-Allyl Acetamide Side Chain

The acetamide group is introduced via a coupling reaction between 2-chloroacetamide derivatives and allylamine. A preferred method involves:

- Activation of Acetic Acid : Reaction of chloroacetyl chloride with allylamine in dichloromethane generates N-allyl-2-chloroacetamide.

- Nucleophilic Displacement : The chloride is displaced by the deprotonated pyrimidine-pyrazole intermediate (using NaH in THF), yielding the final product.

Challenges : Allyl imidates, such as allyl trichloroacetimidate, are unstable under acidic conditions and prone to-sigmatropic rearrangements, necessitating milder Brønsted acid catalysts (e.g., TsOH) for efficient N-alkylation.

Reaction Conditions and Catalytic Systems

Table 1: Optimal Conditions for Key Steps

Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity and stabilize transition states.

Analytical Characterization and Spectral Data

The final product is validated using:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.65 (t, J=7.2 Hz, 2H, CH₂CH₂CH₃), 2.25 (s, 6H, pyrazole-CH₃), 4.10 (d, J=5.6 Hz, 2H, NCH₂CO), 5.15 (m, 2H, allyl-CH₂), 5.85 (m, 1H, allyl-CH), 6.45 (s, 1H, pyrimidine-H).

- IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

- HRMS : m/z 329.404 [M+H]⁺, matching C₁₇H₂₃N₅O₂.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Alkylation

Unsubstituted pyrazoles yield mixtures of N1- and N2-alkylated products. Steric guidance using 3,5-dimethylpyrazole ensures exclusive N1-functionalization due to hindered N2 attack.

Byproduct Formation During Acetamide Coupling

Competitive elimination of HCl generates acrylamide derivatives. This is suppressed by slow addition of NaH and rigorous temperature control.

Q & A

Q. Key Parameters :

- pH Control : Adjusting to pH 6.5–7.0 enhances reaction efficiency .

- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .

Basic: How is the molecular structure of this compound characterized?

Q. Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation and steric interactions. Evidence shows planar pyrazole rings and twisted acetamide substituents, critical for predicting binding interactions .

- Computational Modeling : DFT calculations or MD simulations assess electronic distribution (e.g., HOMO-LUMO gaps) and predict reactivity .

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm) .

- IR : Amide C=O stretches near 1650–1680 cm .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives?

Q. Methodological Answer :

- Design of Experiments (DOE) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol% Pd), and reaction time (12–24 hrs) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20% for similar pyrimidine derivatives .

- In Situ Monitoring : Use TLC or inline IR to detect intermediates and adjust conditions dynamically .

Q. Example Optimization Table :

| Parameter | Low | High | Optimal |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Yield (%) | 45 | 78 | 82* |

| *With microwave assistance . |

Advanced: What strategies resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Dose-Response Validation : Re-test activity across concentrations (e.g., 0.1–100 µM) using standardized assays (e.g., MTT for cytotoxicity) .

- Target Specificity Profiling : Use kinase panels or proteomics to identify off-target effects (e.g., pyrazole-pyrimidine hybrids often inhibit CDK2/4) .

- Solubility Correction : Pre-dissolve in DMSO (≤0.1% final) to avoid false negatives in aqueous assays .

Q. Case Study :

- Reported IC Variability : 0.03–10 µM in cancer cell lines. Differences traced to cell membrane permeability; use logP optimization (target ~2.5) to enhance bioavailability .

Advanced: How to evaluate the compound’s stability under experimental conditions?

Q. Methodological Answer :

- Forced Degradation Studies :

- Thermal : Heat at 40–60°C for 72 hrs; monitor via HPLC for decomposition products (e.g., pyrimidine ring opening) .

- Photolytic : Expose to UV light (254 nm) for 24 hrs; check for isomerization using chiral HPLC .

- Solution Stability : Test in PBS (pH 7.4) and cell culture media at 37°C; half-life <24 hrs suggests need for prodrug strategies .

Q. Stability Data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 60°C, 72 hrs | 12 | Pyrazole cleavage |

| UV light, 24 hrs | 8 | cis-trans isomer |

| PBS, 37°C, 24 hrs | 18 | Hydrolyzed amide |

Advanced: What computational methods predict interactions with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., CDK2) or GPCRs. Prioritize poses with hydrogen bonds to pyrimidine N1 and pyrazole C3 .

- ADMET Prediction : SwissADME estimates bioavailability (e.g., %F = 65) and blood-brain barrier penetration (logBB < -1) .

- QSAR Models : Correlate substituent electronegativity (e.g., allyl vs. propyl) with IC values to guide derivatization .

Advanced: How to design analogues for enhanced pharmacokinetic properties?

Q. Methodological Answer :

- Bioisosteric Replacement : Swap the allyl group with cyclopropyl (improves metabolic stability) or PEG chains (enhances solubility) .

- Prodrug Synthesis : Introduce esterase-cleavable groups (e.g., acetyl) at the acetamide nitrogen to delay hepatic clearance .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites; modify vulnerable sites (e.g., pyrazole methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.